molecular formula C13H14N2O2S B3108447 2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester CAS No. 165682-89-3

2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester

Cat. No.: B3108447
CAS No.: 165682-89-3
M. Wt: 262.33 g/mol
InChI Key: IHCDWJVXDVURNC-UHFFFAOYSA-N
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Description

2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the amino group at the second position of the thiazole ring, and an ethyl ester group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials would be an appropriate α-haloketone and thiourea.

  • Introduction of the Tolyl Group: : The tolyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with a tolyl halide under basic conditions.

  • Esterification: : The carboxylic acid group at the fourth position of the thiazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the tolyl group or the thiazole ring. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, they can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activity.

    2-Methylthiazole: Another thiazole derivative with a methyl group at the second position.

    4-Methylthiazole: A thiazole derivative with a methyl group at the fourth position.

Uniqueness

2-m-Tolylaminothiazole-4-carboxylic acid ethyl ester is unique due to the presence of both the tolyl group and the ethyl ester group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(3-methylanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-8-18-13(15-11)14-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCDWJVXDVURNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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